![molecular formula C27H31N3O2 B2695380 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methoxybenzamide CAS No. 946315-97-5](/img/structure/B2695380.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methoxybenzamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C27H31N3O2 and its molecular weight is 429.564. The purity is usually 95%.
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Scientific Research Applications
Sigma-2 Receptor Probes
One significant area of research involves the development of novel sigma-2 receptor probes. For instance, "N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide" (RHM-1) and its analogs have been radiolabeled with tritium and evaluated for their binding to sigma-2 receptors in vitro. The high affinity of these compounds for sigma-2 receptors suggests their utility in studying the receptor's role in various biological processes and diseases (Xu et al., 2005).
Synthesis Methods
Research has also focused on developing novel synthesis methods for isoquinoline derivatives. A palladium-catalyzed domino reaction has been explored for the synthesis of 4-phenylquinazolinones, demonstrating an innovative approach to constructing complex molecules from simpler precursors (Hikawa et al., 2012). Additionally, studies on the synthesis of dimethyl dicarbamates derived from tetrahydro-4-oxoquinazolines highlight the versatility of these methods in generating a variety of isoquinoline-based compounds (White & Baker, 1990).
Metabolite Identification and Transporter Studies
Another research direction involves identifying metabolites of isoquinoline derivatives and investigating their excretion mechanisms. For example, the study of the metabolites of a novel "If" channel inhibitor revealed insights into the renal and hepatic excretion of these compounds, facilitated by various transporters (Umehara et al., 2009).
Catalysis and Organic Reactions
Rhodium-catalyzed reactions have been utilized to efficiently produce tetrahydroisoquinolinone products, showcasing the potential of catalytic methods in the functionalization and synthesis of complex organic molecules (Rakshit et al., 2011).
Imaging Agents for Solid Tumors
Furthermore, fluorine-containing benzamide analogs have been synthesized and evaluated as potential ligands for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET), indicating their potential application in cancer diagnosis and treatment monitoring (Tu et al., 2007).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29(2)24-12-8-21(9-13-24)26(30-17-16-20-6-4-5-7-23(20)19-30)18-28-27(31)22-10-14-25(32-3)15-11-22/h4-15,26H,16-19H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKLEJAJJFLNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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